molecular formula C9H15N3O B1289084 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 773841-46-6

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B1289084
CAS No.: 773841-46-6
M. Wt: 181.23 g/mol
InChI Key: YIYGUDFBYMVFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine (4-EOP) is an organic compound belonging to the oxadiazole family that has been widely studied in recent years due to its potential applications in scientific research. 4-EOP is a derivative of the piperidine group of compounds and is characterized by a five-membered ring structure. It has been found to possess a variety of properties that make it an attractive choice for a variety of scientific research applications.

Scientific Research Applications

Antibacterial Applications

1,3,4-Oxadiazole derivatives, including those related to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, have been extensively studied for their antibacterial properties. For instance, a study by Khalid et al. (2016) synthesized various N-substituted derivatives and found that they exhibited moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating their potential as antibacterial agents, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Anticancer Properties

Compounds with a 1,3,4-oxadiazole structure, akin to this compound, have been investigated for their anticancer properties. A study by Rehman et al. (2018) synthesized propanamide derivatives and evaluated them as promising anticancer agents, with some compounds demonstrating strong anticancer activity relative to established drugs (Rehman et al., 2018).

Alzheimer’s Disease Research

Compounds structurally similar to this compound have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. Rehman et al. (2018) synthesized a series of N-substituted derivatives for this purpose, demonstrating their potential in enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment (Rehman et al., 2018).

Tubulin Inhibition and Antiproliferative Effects

The 1,3,4-oxadiazole structure, similar to this compound, has been associated with tubulin inhibition and antiproliferative effects. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors and demonstrate promising biological activity profiles (Krasavin et al., 2014).

GABA A Receptor Agonist Development

Compounds structurally related to this compound have been synthesized and evaluated for their potential as GABA A receptor agonists. Jansen et al. (2008) developed alpha subunit selective compounds for treating various disorders, contributing to the development of GABA mimetic drugs (Jansen et al., 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can affect its long-term impact on cellular function. In in vitro studies, this compound has shown stability under various conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Furthermore, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYGUDFBYMVFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.